Butane-1,2,3,4-tetrol (CAS 7541-59-5), commonly available as its meso-isomer (erythritol), is a linear four-carbon sugar alcohol (tetritol) featuring four reactive hydroxyl groups. In industrial procurement, it is primarily sourced as a bio-based polyol for polymer synthesis, a high-enthalpy Phase Change Material (PCM) for thermal energy storage, and a cross-linking agent in resin formulations. Unlike lower polyols such as glycerol, its solid crystalline nature (melting point ~118–121 °C) and even-carbon chain structure confer elevated thermal stability, higher latent heat of fusion, and distinct rheological properties in polymer networks. It is highly valued in the production of bio-based polyesters, polyacetals, and intermediate-temperature thermal management systems where high energy storage density is a primary selection criterion [1].
Substituting Butane-1,2,3,4-tetrol with common odd-carbon polyols (like glycerol or xylitol) or branched polyols (like pentaerythritol) fundamentally alters both thermal and mechanical performance. In thermal energy storage, replacing this C4 polyol with xylitol (C5) reduces the latent heat of fusion by over 18% due to the less efficient crystal packing inherent to odd-carbon chains [1]. In polymer synthesis, substituting it with glycerol (C3) reduces the cross-linking density and lowers the glass transition temperature (Tg) of the resulting polyesters or polyacetals, compromising mechanical strength and thermal resistance [2]. Furthermore, unlike the highly branched pentaerythritol, the linear backbone of Butane-1,2,3,4-tetrol provides a distinct balance of flexibility and strength in glutaraldehyde-based polyacetals, meaning direct substitution will unpredictably shift the polymer's elastomeric behavior and degradation profile [2].
Butane-1,2,3,4-tetrol demonstrates high thermal energy storage capacity due to its even-carbon crystal lattice packing. Differential scanning calorimetry (DSC) analyses show that Butane-1,2,3,4-tetrol achieves a latent heat of fusion of approximately 337–340 J/g with a melting onset around 118 °C. In direct comparison, the odd-carbon polyol xylitol yields a significantly lower latent heat of 273 J/g, while the common inorganic PCM magnesium chloride hexahydrate (MCHH) achieves only 167 J/g [1], [2].
| Evidence Dimension | Latent heat of fusion (J/g) |
| Target Compound Data | 337–340 J/g (melting onset ~118 °C) |
| Comparator Or Baseline | Xylitol (273 J/g) and MCHH (167 J/g) |
| Quantified Difference | 23–24% higher energy storage density than xylitol; >100% higher than MCHH |
| Conditions | Differential scanning calorimetry (DSC) thermal cycling |
Allows engineers to design significantly more compact and lightweight thermal energy storage units for intermediate-temperature (100–120 °C) applications.
In the synthesis of bio-based poly(cycloacetals) via polycondensation with dialdehydes (e.g., glutaraldehyde), the linear tetrol structure of Butane-1,2,3,4-tetrol provides robust cross-linking compared to triols. Studies indicate that incorporating Butane-1,2,3,4-tetrol into glutaraldehyde-based polymers imparts greater mechanical strength and higher glass transition temperatures (Tg) compared to lower-functionality polyols like glycerol. The resulting polyacetals maintain structural integrity and exhibit elastomeric behavior while resisting degradation in aqueous acidic media (pH 3–7) over extended periods [1].
| Evidence Dimension | Polymer mechanical strength and Tg |
| Target Compound Data | High-strength, stable elastomeric polyacetals |
| Comparator Or Baseline | Glycerol-based equivalents (lower cross-link density, lower Tg) |
| Quantified Difference | Increased cross-linking sites (4 vs 3 hydroxyls) yielding stronger, higher-Tg networks |
| Conditions | Polycondensation with glutaraldehyde; aqueous acid stability testing |
Critical for procuring precursors for high-durability, bio-based elastomers and resins requiring specific thermal and hydrolytic stability profiles.
Butane-1,2,3,4-tetrol can be alloyed with dicarboxylic acids to tune its melting point while retaining high thermal storage capacity. When mixed with adipic acid at a 7:1 mass ratio, Butane-1,2,3,4-tetrol forms a eutectic mixture that depresses the melting point from 118.6 °C down to 110.64 °C. Crucially, this eutectic composite maintains a high latent heat of fusion of 270 J/g. Over repeated heating/cooling cycles, the mixture undergoes partial esterification but retains a melting enthalpy above 240 J/g, demonstrating reliable processability for custom thermal applications [1].
| Evidence Dimension | Melting point and latent heat of eutectic mixture |
| Target Compound Data | 110.64 °C melting point; 270 J/g latent heat (7:1 Erythritol:Adipic acid) |
| Comparator Or Baseline | Pure Butane-1,2,3,4-tetrol (118.6 °C; 346 J/g) |
| Quantified Difference | 8 °C reduction in melting point while retaining >78% of the original latent heat |
| Conditions | Binary mixture formulation and repeated thermal cycling (DSC) |
Provides formulators with a predictable method to lower the operational temperature of the PCM without sacrificing the bulk of its energy storage capacity.
Utilizing its high latent heat of fusion (~340 J/g), Butane-1,2,3,4-tetrol is an effective organic PCM for industrial waste-heat recovery systems, solar thermal applications, and automotive heat storage operating in the 100–120 °C range [1].
Procured as a linear C4 tetrol building block to increase cross-linking density, elevate Tg, and improve the elastomeric strength of bio-based resins and poly(cycloacetals) compared to glycerol-based alternatives[2].
Used in aluminate and calcium sulfoaluminate cement formulations where its specific OH-group density and low volatility provide quantifiable shrinkage reduction and lower VOC emissions compared to standard liquid polyols like glycerol [3].
Irritant